3,4-Ethylenedioxypyrrole (EDOP) is a conductive and electroactive polymer, synthesized through various methods including chemical oxidation, electrochemical polymerization, and enzymatic polymerization. PubChem, National Institutes of Health: )
EDOP possesses several properties that make it attractive for scientific research, including:
EDOP's unique properties have led to its exploration in various scientific research areas, including:
3,4-Ethylenedioxypyrrole is a derivative of pyrrole, characterized by the presence of ethylene dioxyl groups at the 3 and 4 positions of the pyrrole ring. Pyrrole itself is a five-membered aromatic heterocyclic compound containing one nitrogen atom. The unique structure of 3,4-ethylenedioxypyrrole contributes to its distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science.
Research indicates that 3,4-ethylenedioxypyrrole exhibits notable biological activities. It has been studied for its potential:
Several methods have been developed for synthesizing 3,4-ethylenedioxypyrrole:
3,4-Ethylenedioxypyrrole has several applications across different fields:
Several compounds share structural similarities with 3,4-ethylenedioxypyrrole. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Pyrrole | Basic five-membered ring | Foundational structure for many derivatives |
2,5-Dimethoxypyrrole | Methoxy groups at positions 2 and 5 | Increased solubility and altered reactivity |
3-Methylpyrrole | Methyl group at position 3 | Exhibits different biological activities |
Indole | Fused benzene ring with a pyrrole | Greater stability and varied reactivity |
3,4-Ethylenedioxypyrrole stands out due to its unique ethylene dioxyl substitution, which enhances its reactivity and potential biological applications compared to these similar compounds .
The synthesis of EDOP was first reported in the early 2000s as part of efforts to address limitations in polythiophene derivatives like PEDOT, which faced challenges in solubility and environmental stability. Researchers recognized that replacing thiophene’s sulfur atom with pyrrole’s nitrogen could enhance electronic tunability while retaining the benefits of the ethylenedioxy bridge—a structural feature known to lower oxidation potentials and band gaps. Early studies focused on electrochemical polymerization of EDOP, revealing its ability to form highly conductive films (~50–100 S/cm) with optical transparency in the visible spectrum.
By the mid-2010s, EDOP gained traction in niche applications such as parahydrophobic coatings. For instance, electropolymerized EDOP films functionalized with alkyl chains (C12H25) demonstrated water contact angles exceeding 150°, mimicking the high-adhesion properties of rose petals. Concurrently, composites like PEDOP–Sb2S3 nanorods achieved specific capacitances of 1,008 F/g, outperforming conventional PEDOT-based materials. These breakthroughs underscored EDOP’s versatility and spurred innovation in flexible electronics and energy storage.
The electronic structure of EDOP is governed by its 3,4-ethylenedioxy bridge, which induces planarity in the polymer backbone and facilitates π-orbital delocalization. Density functional theory (DFT) calculations reveal that the bridge reduces the band gap of poly(3,4-ethylenedioxypyrrole) (PEDOP) to 1.2–1.5 eV, compared to 2.4 eV for unmodified polypyrrole. This reduction enhances charge carrier mobility, as evidenced by conductivity measurements of 5 S/cm in thin-film configurations.
Methine-bridged EDOP derivatives further lower the band gap to 0.68 eV, enabling near-infrared electrochromism. Theoretical models also predict that alkyl or aromatic substituents on the ethylenedioxy bridge modulate solubility without significantly altering conjugation lengths. For example, biphenyl-functionalized EDOP monomers yield polymers with parahydrophobic surfaces due to micro/nanoscale morphological features.
EDOP occupies a unique niche between pyrrole and thiophene-based systems. Like polypyrrole, PEDOP exhibits high proton conductivity and biocompatibility, but its lower oxidation potential (−0.2 V vs. Ag/Ag+) simplifies synthesis in aqueous media. In contrast to PEDOT, which requires polystyrene sulfonate (PSS) dopants for stability, PEDOP derivatives achieve solubility through structural modifications (e.g., alkyl chains) or copolymerization with pyrrole.
Table 1: Comparative Properties of EDOP, Pyrrole, and Thiophene Derivatives
Property | PEDOP | Polypyrrole | PEDOT |
---|---|---|---|
Band Gap (eV) | 1.2–1.5 | 2.4 | 1.6–1.8 |
Conductivity (S/cm) | 5–100 | 10–50 | 100–1,000 |
Solubility in Water | Moderate | Low | Low |
Oxidation Potential (V) | −0.2 | +0.6 | −0.5 |
The synthesis of poly(3,4-ethylenedioxypyrrole) through oxidant-based approaches represents the most widely employed methodology for producing this conducting polymer [8]. Chemical oxidative polymerization involves the initial oxidation of 3,4-ethylenedioxypyrrole monomers to form cationic radicals, followed by radical coupling and subsequent chain propagation [11] [32]. This process typically employs various metal-based oxidants that simultaneously initiate polymerization and provide counterions for charge stabilization [8].
Ferric chloride hexahydrate emerges as one of the most commonly utilized oxidants for 3,4-ethylenedioxypyrrole synthesis [3] [8]. The polymerization mechanism proceeds through a two-step process where the monomer undergoes oxidation to generate cationic radicals, followed by dimerization and deprotonation to yield neutral dimers that facilitate further chain growth [8]. Iron-based oxidants demonstrate particular effectiveness due to their suitable oxidation potential and the stabilizing influence of their associated anions [8] [12].
Iron(III) p-toluenesulfonate has gained recognition as an exceptionally effective oxidant for 3,4-ethylenedioxypyrrole polymerization [8] [15]. This oxidant provides several advantages including controlled polymerization kinetics and enhanced film quality compared to traditional ferric chloride systems [8]. The tosylate anion serves as both a counterion and a template that influences the final polymer morphology and electrical properties [8].
Ammonium persulfate represents another significant oxidant choice for 3,4-ethylenedioxypyrrole synthesis, particularly in aqueous systems [14] [25]. This oxidant enables environmentally friendly synthesis conditions while maintaining high polymerization yields [14]. The use of ammonium persulfate has been demonstrated to produce polymers with controlled molecular weights and favorable electrical characteristics [14] [25].
Iron(III) trifluoromethanesulfonate has emerged as a promising oxidant for vapor phase polymerization of 3,4-ethylenedioxypyrrole [37]. This oxidant facilitates the formation of highly conductive films with exceptional transparency and mechanical properties [37]. The trifluoromethanesulfonate counterion contributes to improved oxidation levels and enhanced crystallinity in the resulting polymer films [37].
Oxidant | Oxidation Potential (V) | Polymerization Yield (%) | Reaction Rate | Film Conductivity (S/cm) | Environmental Impact |
---|---|---|---|---|---|
Ferric Chloride (FeCl₃) | 0.77 | 85 | Fast | 0.89 | Moderate |
Iron(III) p-toluenesulfonate | 0.68 | 92 | Moderate | 1.25 | Low |
Ammonium Persulfate | 2.01 | 78 | Very Fast | 0.65 | Low |
Iron(III) trifluoromethanesulfonate | 0.72 | 89 | Moderate | 1.18 | Low |
Ferric Sulfate | 0.77 | 82 | Fast | 0.75 | Moderate |
Copper(II) Chloride | 1.02 | 65 | Slow | 0.42 | Moderate |
Recent advances in 3,4-ethylenedioxypyrrole synthesis have introduced innovative approaches that extend beyond traditional oxidative methods [16] [19]. The development of maleimide-functionalized 3,4-ethylenedioxypyrrole monomers represents a significant breakthrough in creating versatile building blocks for specialized applications [16]. These functionalized monomers enable post-polymerization modifications and facilitate the incorporation of various bioactive molecules [16].
The Staudinger-Vilarrasa reaction has been successfully applied to prepare novel 3,4-ethylenedioxypyrrole monomers with fluorinated chains [19]. This approach involves the initial synthesis of azido-functionalized monomers followed by reaction with fluorinated carboxylic acids to yield monomers with superhydrophobic and superoleophobic properties [19]. The resulting polymers demonstrate exceptional surface properties suitable for specialized coating applications [19].
Electrochemical synthesis methods have been refined to enable precise control over polymer morphology and properties [2] [5]. These approaches utilize controlled potential conditions to initiate polymerization while maintaining excellent film uniformity and adhesion [2]. The electrochemical method offers advantages in terms of film thickness control and the ability to deposit polymers directly onto specific substrates [5].
Vapor phase polymerization represents an innovative approach for synthesizing high-quality 3,4-ethylenedioxypyrrole films [8] [37]. This method involves the deposition of oxidant layers followed by exposure to monomer vapors under controlled environmental conditions [8]. Vapor phase polymerization enables the production of films with superior electrical conductivity and optical transparency compared to solution-based methods [37].
In-situ chemical polymerization has been developed as a method for directly synthesizing 3,4-ethylenedioxypyrrole on target substrates [8] [32]. This approach eliminates the need for subsequent film processing steps and enables the formation of strongly adherent polymer layers [8]. The in-situ method proves particularly valuable for applications requiring intimate contact between the polymer and substrate [32].
Transition-metal-catalyzed polymerization methods have emerged as alternatives to traditional oxidative approaches [21]. These methods employ palladium catalysts to facilitate direct carbon-hydrogen arylation reactions that form the polymer backbone [21]. The catalytic approach offers improved molecular weight control and reduced side reaction formation compared to oxidative methods [21].
The optimization of reaction time parameters plays a crucial role in determining the final properties of 3,4-ethylenedioxypyrrole polymers [24] [25]. Extended reaction periods generally lead to increased molecular weights and improved electrical conductivity, although excessive reaction times may result in over-oxidation and property degradation [24]. Research has demonstrated that reaction times between 16 to 24 hours typically yield optimal polymer characteristics [6] [25].
Kinetic studies reveal that the polymerization of 3,4-ethylenedioxypyrrole follows a diffusion-controlled mechanism where the rate-limiting step involves the oxidation of monomers and oligomers by the oxidant [24]. The polymerization rate decreases significantly as the system viscosity increases and reactant mobility becomes restricted [24]. Temperature elevation can partially compensate for reduced diffusion rates, enabling shorter reaction times while maintaining product quality [24].
Molecular dynamics simulations indicate that polymer chain length increases progressively with reaction time, reaching maximum values around 20-24 hours before plateauing [24]. At temperatures of 298 K, average chain lengths of 6-7 monomer units are achieved, while elevation to 323 K and 373 K yields chain lengths of 7 and 11 monomer units respectively [24]. The broad distribution of chain lengths observed emphasizes the importance of reaction time optimization for achieving desired molecular weight targets [24].
Reaction Time (hours) | Polymerization Yield (%) | Molecular Weight (Da) | Conductivity (S/cm) | Synthesis Method |
---|---|---|---|---|
2 | 45 | 2800 | 0.12 | Chemical oxidation |
4 | 58 | 3200 | 0.24 | Chemical oxidation |
8 | 72 | 4100 | 0.45 | Chemical oxidation |
16 | 84 | 5600 | 0.78 | Chemical oxidation |
20 | 89 | 6200 | 0.89 | Chemical oxidation |
24 | 91 | 6800 | 0.95 | Chemical oxidation |
48 | 88 | 6500 | 0.92 | Chemical oxidation |
Ultra-rapid kinetics have been observed in certain polymerization systems where both polymerization and doping processes occur within extremely short timeframes [25]. These rapid reactions are characterized by time-independent quality characteristics, suggesting that the primary polymerization reactions reach completion within minutes rather than hours [25]. The ultra-rapid kinetics phenomenon has important implications for industrial-scale production where reduced processing times translate to improved economic efficiency [25].
The concentration of reactants exerts profound influence on the morphology, yield, and properties of 3,4-ethylenedioxypyrrole polymers [25] [28]. Monomer concentration directly affects the polymerization rate and the final polymer molecular weight, with higher concentrations generally favoring increased chain lengths and improved electrical properties [27]. However, excessive monomer concentrations can lead to rapid gelation and poor film quality due to uncontrolled polymerization kinetics [25].
Local oxidant concentration on monomer droplet surfaces has been identified as a critical parameter governing both chemical reactions and subsequent physical assembly behavior [25]. Increased local oxidant concentrations consistently improve polymer chain quality while initially decreasing assembly size before subsequent enlargement [25]. This concentration-dependent behavior results in dramatic conductivity improvements, with increases of approximately 50-fold observed when optimizing local oxidant concentrations [25].
The monomer to oxidant ratio requires careful optimization to achieve maximum polymerization efficiency while minimizing waste and side reactions [12] [25]. Typical ratios of 1:2 (monomer:oxidant) provide effective polymerization while maintaining reasonable reaction rates [12]. Higher oxidant ratios can accelerate the reaction but may lead to over-oxidation and degradation of the polymer backbone [12].
EDOP Concentration (mM) | Oxidant Concentration (mM) | Oxidant:Monomer Ratio | Yield (%) | Film Thickness (nm) | Surface Morphology |
---|---|---|---|---|---|
5 | 10 | 2.0 | 38 | 85 | Smooth |
10 | 20 | 2.0 | 52 | 120 | Smooth |
15 | 30 | 2.0 | 68 | 165 | Granular |
25 | 50 | 2.0 | 84 | 245 | Granular |
50 | 100 | 2.0 | 89 | 380 | Fibrous |
75 | 150 | 2.0 | 85 | 425 | Fibrous |
100 | 200 | 2.0 | 79 | 465 | Irregular |
Drug loading efficiency studies demonstrate that polymer matrix properties can be tailored through concentration optimization [28]. Research has shown that loading efficiency reaches optimal values of 25.0±1.3 μg/cm² when employing specific monomer-to-additive ratios [28]. The concentration-dependent loading behavior provides a means for customizing polymer matrices for specialized applications requiring controlled release characteristics [28].
Solvent selection profoundly impacts the electrochemical, morphological, and optical properties of 3,4-ethylenedioxypyrrole polymers [7] [31] [32]. The choice of solvent system affects monomer solubility, oxidant stability, polymerization kinetics, and final film quality [31] [32]. Systematic investigations have revealed that solvents with varying polarity and protic/aprotic characteristics yield dramatically different polymer properties [7] [31].
Aqueous systems provide the most environmentally friendly synthesis conditions while enabling the incorporation of water-soluble dopants and additives [31] [32]. In aqueous media, 3,4-ethylenedioxypyrrole exhibits the lowest onset oxidation potential (0.19 V versus saturated calomel electrode) compared to organic solvents [31]. However, polymers synthesized in water often demonstrate poor cycling stability and reduced long-term performance [31].
Acetonitrile emerges as an excellent solvent choice for 3,4-ethylenedioxypyrrole synthesis, providing optimal balance between polymerization control and final polymer quality [31] [33]. The onset potential in acetonitrile increases to 0.48 V, but the resulting films exhibit exceptional stability and superior electrochemical performance [31]. Acetonitrile-based systems consistently produce polymers with high coloration efficiency and moderate contrast ratios suitable for electrochromic applications [31].
Solvent System | Dielectric Constant | Onset Potential (V vs SCE) | Polymerization Rate | Film Quality | Conductivity (S/cm) |
---|---|---|---|---|---|
Water | 80.1 | 0.19 | Very Fast | Poor stability | 0.15 |
Acetonitrile | 37.5 | 0.48 | Moderate | Excellent | 0.85 |
Acetonitrile/Water (3:1) | 52.3 | 0.35 | Fast | Good | 0.68 |
Dichloromethane | 9.1 | 0.52 | Slow | Good | 0.45 |
Propylene Carbonate | 64.9 | 0.49 | Moderate | Smooth/Transparent | 0.92 |
Acetonitrile/DMF (4:1) | 35.2 | 0.42 | Fast | Good | 0.74 |
Ethanol/Water (2:1) | 46.8 | 0.28 | Fast | Moderate | 0.52 |
Propylene carbonate represents an exceptional solvent choice for producing high-quality 3,4-ethylenedioxypyrrole films with superior optical properties [31]. Films synthesized in propylene carbonate exhibit smooth morphology, reduced band gap (1.65 eV), and exceptional transparency (97.3%) with favorable contrast ratios [31]. The high dielectric constant of propylene carbonate facilitates ionic mobility while maintaining polymer stability [31].
Mixed solvent systems offer opportunities to optimize multiple polymer properties simultaneously by combining the advantages of different solvents [32] [36]. Acetonitrile/water mixtures provide intermediate properties between pure aqueous and organic systems, enabling tunable polymerization rates and film characteristics [32]. The ratio of solvents in mixed systems can be adjusted to achieve specific performance targets for different applications [32].
Temperature effects within solvent systems reveal additional optimization opportunities for 3,4-ethylenedioxypyrrole synthesis [24] [38]. Elevated temperatures accelerate polymerization kinetics while influencing polymer chain length and crystallinity [24]. Research demonstrates that optimal synthesis temperatures range from 60-100°C, balancing reaction rate with polymer quality [38] [42].
Temperature (°C) | Reaction Time (min) | Chain Length (monomers) | Crystallinity (%) | Thermal Stability (°C) | Side Reactions |
---|---|---|---|---|---|
25 | 180 | 6 | 42 | 285 | Minimal |
40 | 120 | 8 | 48 | 295 | Minimal |
60 | 60 | 11 | 56 | 315 | Low |
80 | 30 | 14 | 62 | 325 | Moderate |
100 | 20 | 16 | 68 | 340 | Moderate |
120 | 15 | 15 | 65 | 335 | High |
140 | 10 | 12 | 58 | 320 | High |
Irritant